molecular formula C11H12BrN3O3S B4468648 N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B4468648
M. Wt: 346.20 g/mol
InChI Key: QDXBHDNLHKYTCN-UHFFFAOYSA-N
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Description

N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring and the bromophenyl group in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3S/c1-15(19(2,16)17)7-10-13-11(14-18-10)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXBHDNLHKYTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=CC=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of advanced materials such as polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.

Mechanism of Action

The mechanism of action of N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the bromophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The sulfonamide group can also play a role in its biological activity by interacting with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
  • N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
  • N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

Uniqueness

N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to other halogen-substituted derivatives. The specific arrangement of functional groups in its structure also contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide

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